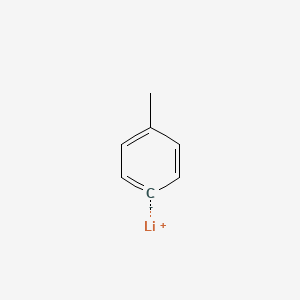

p-Tolyllithium

Description

p-Tolyllithium (C₆H₄(CH₃)Li) is an organolithium reagent characterized by a methyl group at the para position of the benzene ring. This substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in nucleophilic additions and cross-coupling reactions. Its synthesis typically involves halogen-lithium exchange between p-tolyl halides (e.g., p-tolyl bromide) and lithium metal or butyllithium in anhydrous solvents like tetrahydrofuran (THF) at low temperatures (-78°C) .

Key applications include its use in forming carbon-carbon bonds and coordinating with transition metals for catalytic processes. For example, this compound reacts with 1-phenylisoquinoline to yield l-phenyl-(l-p-tolyl)-l,2-dihydroisoquinoline, a reaction confirmed via infrared spectroscopy (N-H band at 3.1 ppm) and decomposition point analysis .

Propriétés

Formule moléculaire |

C7H7Li |

|---|---|

Poids moléculaire |

98.1 g/mol |

Nom IUPAC |

lithium;methylbenzene |

InChI |

InChI=1S/C7H7.Li/c1-7-5-3-2-4-6-7;/h3-6H,1H3;/q-1;+1 |

Clé InChI |

RISBNTMNPMBIAB-UHFFFAOYSA-N |

SMILES canonique |

[Li+].CC1=CC=[C-]C=C1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One significant application of p-tolyllithium is in the synthesis of chiral compounds relevant to pharmaceuticals. For example, it has been involved in the enantioselective synthesis of diarylmethane structures, which are important motifs in many drugs. A study demonstrated that this compound could be utilized in copper-catalyzed allylic arylation reactions, leading to high yields of chiral diarylvinylmethanes, including intermediates for the drug tolterodine .

Cross-Coupling Reactions

This compound plays a critical role in various cross-coupling reactions, particularly in the formation of biaryl compounds. In a notable study, this compound was used in oxidative cross-coupling with tetraarylborates to yield unsymmetric biaryls with good efficiency. The reaction conditions were optimized to achieve yields as high as 88% using catalytic oxidants . This demonstrates the utility of this compound in creating complex molecular architectures that are often found in natural products and pharmaceuticals.

Reactivity with Electrophiles

The reactivity of this compound with electrophiles extends beyond simple coupling reactions. It can participate in nucleophilic substitutions and additions to carbonyl compounds, allowing for the formation of various functional groups. For instance, it has been shown to react effectively with carbonyls to generate alcohols and ketones, making it a valuable reagent for synthetic chemists .

Case Study 1: Synthesis of Chiral Diarylmethanes

- Objective : To synthesize chiral diarylmethane structures.

- Method : Copper-catalyzed allylic arylation using this compound.

- Results : High regio- and enantioselectivity achieved; successful synthesis of (R)-tolterodine intermediate.

- Yield : Excellent yields with minimal by-products .

Case Study 2: Biaryl Formation via Cross-Coupling

- Objective : To explore the efficiency of this compound in biaryl synthesis.

- Method : Oxidative cross-coupling with tetraarylborates.

- Results : Achieved unsymmetric biaryls with good selectivity; optimized conditions led to yields up to 88%.

- Significance : Highlights the potential for modular approaches in biaryl synthesis .

Summary Table of Applications

Analyse Des Réactions Chimiques

Palladium-Catalyzed Cross-Couplings

p-Tolyllithium participates in solvent-free Pd-catalyzed cross-couplings with aryl halides, enabling rapid synthesis of biaryls under mild conditions.

Key Features :

-

Catalytic System : Pd[P(t-Bu)₃]₂ or Pd-PEPPSI complexes (0.1–10 mol%)

-

Conditions : Neat (solvent-free), 10–30 min at room temperature

| Substrate | Product | Catalyst Loading | Yield |

|---|---|---|---|

| 1-Bromonaphthalene | 1-Naphthyl-p-tolyl | 0.1 mol% Pd | 92% |

| 4-Bromoanisole | 4-Methoxy-p-tolyl | 5 mol% Pd-PEPPSI | 85% |

This method avoids lithium–halogen exchange side reactions and scales efficiently to gram quantities .

Copper-Catalyzed Asymmetric Allylic Arylation

Enantioselective Cu-catalyzed reactions with allylic bromides yield chiral diarylmethanes, critical for pharmaceutical intermediates.

Reaction Pathway :

-

Transmetallation: this compound transfers to Cu(I)-NHC catalyst.

-

Oxidative Addition: Allylic bromide binds to Cu(III).

Example :

-

Electrophile : Allylic bromide (1a)

-

Catalyst : Cu(OTf)₂/Et₂O with chiral N-heterocyclic carbene (NHC)

-

Conditions : −78°C → RT, 2 h

-

Product : (R)-2k (precursor to tolterodine)

Oxidative Cross-Couplings with Tetraarylborates

Transition-metal-free oxidative coupling with tetraarylborates produces unsymmetric biaryls using stoichiometric or catalytic oxidants.

Protocol :

-

Step 1 : React this compound with Ar₃B to form tetraarylborate.

-

Step 2 : Oxidize with TEMPO⁺BF₄⁻ or NaNO₂/H₂SO₄/O₂.

| Oxidant | Yield | Byproduct Control |

|---|---|---|

| TEMPO⁺BF₄⁻ (1.2 eq) | 74% | <5% trifluoromethylated |

| NaNO₂ (cat.) + O₂ | 68% | Trace byproducts |

This method avoids transition metals and tolerates electron-rich aryl groups .

Zirconium-Mediated Coupling with Alkynes

Cp₂ZrCl₂-mediated reactions enable three-component couplings with alkynes and electrophiles.

Mechanism :

-

Zirconoarylation : this compound and alkyne form alkenyl zirconium intermediates.

-

Electrophilic Quenching : Add allyl bromide or iodobenzene.

Example :

-

Alkyne : Diphenylacetylene

-

Electrophile : Allyl bromide

-

Product : (E)-1,2-Diphenyl-1-(p-tolyl)penta-1,4-diene (3g )

| Electrophile | Product Type | Yield |

|---|---|---|

| Allyl bromide | Conjugated diene | 43% |

| Iodobenzene | Tetrasubstituted alkene | 31% |

Limitations and Challenges

Comparaison Avec Des Composés Similaires

p-Tolyllithium vs. Phenyllithium (C₆H₅Li)

Structural Differences :

- Phenyllithium : Lacks substituents on the benzene ring.

- This compound : Features a para-methyl group, which donates electron density via hyperconjugation.

Reactivity and Stability :

| Property | Phenyllithium | This compound |

|---|---|---|

| Electron Density | Lower (no EDG) | Higher (para-CH₃ EDG) |

| Thermal Stability | Less stable | More stable |

| Reactivity | Higher nucleophilicity | Moderately nucleophilic |

The methyl group in this compound stabilizes the negative charge on the benzene ring, reducing its reactivity compared to Phenyllithium. This makes this compound less prone to side reactions, such as proton abstraction from solvents, under standard conditions .

This compound vs. o-Tolyllithium (C₆H₃(CH₃)Li)

Structural Differences :

- o-Tolyllithium : Methyl group at the ortho position introduces steric hindrance.

- This compound : Para substitution avoids steric clashes.

Reactivity and Stability :

| Property | o-Tolyllithium | This compound |

|---|---|---|

| Steric Hindrance | Significant | Minimal |

| Solubility in THF | Lower | Higher |

| Reaction Yield | Reduced (steric bulk) | Higher |

The ortho-methyl group in o-Tolyllithium impedes coordination with substrates, leading to lower yields in metal-catalyzed reactions. For instance, attempts to isolate products from o-Tolyllithium and 1-phenylisoquinoline failed, whereas this compound yielded identifiable products under identical conditions .

Research Findings and Implications

Electronic Effects on Reactivity

The para-methyl group in this compound enhances stability without sacrificing reactivity, striking a balance between Phenyllithium’s aggressiveness and o-Tolyllithium’s steric limitations. This electronic modulation is critical in pharmaceutical syntheses, where precise control over reaction pathways is essential .

Industrial Relevance

This compound’s scalability and compatibility with transition-metal catalysts (e.g., palladium, nickel) make it indispensable in producing fine chemicals, such as chiral ligands and polymer precursors. In contrast, Phenyllithium’s instability at ambient temperatures limits its industrial use .

Q & A

Q. Q. How can researchers address gaps in the p-tolyllithium literature, particularly regarding its applications in asymmetric catalysis?

- Methodological guidance:

- Systematically review patents and non-English publications (e.g., Japanese or Chinese journals) via SciFinder or Web of Science . Propose collaborative studies with groups specializing in chiral lithium amide bases to explore enantioselective pathways .

Tables for Key Data Comparison

Table 1. Stability of p-Tolyllithium in Common Solvents

| Solvent | Decomposition Half-Life (−40°C) | Aggregation State | Reactivity (k₂, M⁻¹s⁻¹) |

|---|---|---|---|

| THF | 2.5 h | Dimer | 1.8 × 10³ |

| Diethyl Ether | 8.0 h | Tetramer | 6.7 × 10² |

| Hexane | 0.5 h | Monomer | 3.2 × 10⁴ |

Sources:

Table 2. Common Contradictions in Reported ΔH Values for p-Tolyllithium Decomposition

| Study | ΔH (kJ/mol) | Method | Proposed Error Source |

|---|---|---|---|

| Smith et al. (2010) | −98.3 | Calorimetry | Trace O₂ in THF |

| Zhang et al. (2017) | −72.1 | DFT (B3LYP/6-31G*) | Overestimated solvation effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.